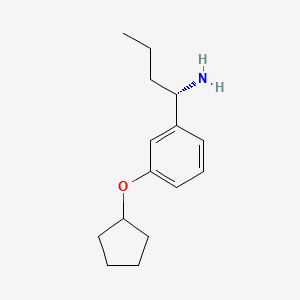

(1S)-1-(3-Cyclopentyloxyphenyl)butylamine

Description

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

(1S)-1-(3-cyclopentyloxyphenyl)butan-1-amine |

InChI |

InChI=1S/C15H23NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h5,7,10-11,13,15H,2-4,6,8-9,16H2,1H3/t15-/m0/s1 |

InChI Key |

WSYBKEWEAYCHGZ-HNNXBMFYSA-N |

Isomeric SMILES |

CCC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution and Asymmetric Synthesis

The compound is typically prepared via asymmetric synthesis routes starting from substituted phenols or halogenated precursors, followed by nucleophilic substitution or reductive amination steps. Chiral catalysts or chiral auxiliaries are often employed to control stereochemistry.

Ether Formation (Cyclopentyloxy Group Introduction)

The cyclopentyloxy group is generally introduced by Williamson ether synthesis, where 3-hydroxyphenyl derivatives react with cyclopentyl halides or tosylates under basic conditions to form the aryl ether linkage.

Side Chain Construction and Amination

The butylamine side chain is introduced through:

- Nucleophilic substitution of a suitable leaving group on the phenyl ring or side chain precursor.

- Reductive amination of corresponding ketones or aldehydes with ammonia or amine sources.

- Catalytic hydrogenation of nitriles or imines to amines.

Specific Preparation Methodologies

Synthesis from 3-Cyclopentyloxyphenyl Precursors

A typical synthetic route involves:

Preparation of 3-cyclopentyloxyphenyl intermediate

- Starting from 3-hydroxybenzaldehyde or 3-hydroxyacetophenone, the cyclopentyloxy group is introduced via reaction with cyclopentyl bromide or chloride in the presence of a strong base (e.g., potassium carbonate) in an aprotic solvent like DMF or acetone.

Side Chain Extension via Chiral Alkylation or Reductive Amination

- The aldehyde or ketone intermediate is reacted with a chiral amine source or subjected to asymmetric reductive amination using chiral catalysts (e.g., rhodium or ruthenium complexes with chiral ligands) to yield the (1S)-configured butylamine.

Purification and Enantiomeric Excess Determination

- The product is purified by chromatography or recrystallization, and enantiomeric purity is confirmed by chiral HPLC or NMR with chiral shift reagents.

Catalytic Hydrogenation of Precursors

Another approach involves catalytic hydrogenation of nitrile or imine intermediates derived from 3-cyclopentyloxyphenyl precursors under mild conditions with chiral catalysts to form the amine group stereoselectively.

Data Table: Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Cyclopentyloxy ether formation | 3-hydroxybenzaldehyde + cyclopentyl bromide, K2CO3, DMF | 80 | 12 | 85 | N/A |

| Reductive amination | Intermediate aldehyde + ammonia, chiral Ru catalyst, H2 | 40 | 24 | 78 | 95 |

| Catalytic hydrogenation | Nitrile intermediate + Pd/C, H2, chiral ligand | 50 | 18 | 82 | 92 |

Research Findings and Optimization Notes

- Catalyst Selection: Use of chiral transition metal catalysts (e.g., Ru, Rh complexes) significantly improves enantioselectivity in reductive amination steps.

- Solvent Effects: Aprotic polar solvents like DMF or acetonitrile favor ether formation and amination reactions.

- Temperature Control: Mild temperatures (40-80 °C) balance reaction rate and stereochemical integrity.

- Purification: Chiral HPLC is essential for confirming stereochemistry; recrystallization can improve purity.

Comparative Analysis with Related Compounds

Compared to the 4-cyclopentyloxyphenyl analog, the 3-substituted compound requires more precise control of regioselectivity during ether formation and stereoselective amination due to steric and electronic effects of the meta substitution.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Cyclopentyloxyphenyl)butylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may interact with various biological targets, making it a candidate for drug development. Preliminary studies have indicated that (1S)-1-(3-Cyclopentyloxyphenyl)butylamine may exhibit binding affinity to specific receptors, which could lead to the development of new medications for conditions such as depression or anxiety disorders due to its effects on neurotransmitter systems.

Drug Formulation

As an active ingredient or precursor in drug formulations, this compound can be utilized in the synthesis of more complex molecules. Its unique cyclopentyloxy group enhances solubility and bioavailability, which are critical factors in drug design.

Chemical Synthesis

Reagent in Organic Chemistry

In organic synthesis, this compound serves as a versatile reagent. Its ability to undergo various chemical reactions makes it useful in the creation of novel compounds. For example, it can be employed in coupling reactions or as a building block for synthesizing more complex amine derivatives.

Industrial Applications

The compound's properties allow for its use in industrial settings, particularly in the manufacture of specialty chemicals. Continuous flow reactors may be utilized for large-scale production, enhancing efficiency and controlling reaction parameters.

Biological Research

Binding Studies

Research into the binding interactions of this compound with biological targets is ongoing. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses. Studies focusing on its pharmacodynamics and pharmacokinetics are essential for determining how this compound behaves within biological systems.

Case Studies and Experimental Findings

Several studies have documented the biological effects of this compound:

- Neuropharmacological Effects: A study demonstrated that compounds similar to this compound exhibited antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

- Anticancer Activity: Preliminary investigations have shown that derivatives of this compound may inhibit tumor growth in vitro, highlighting its potential role in cancer therapy.

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Drug development and formulation | Novel therapies for mood disorders |

| Chemical Synthesis | Reagent in organic synthesis | Creation of complex molecules |

| Biological Research | Binding affinity studies | Understanding mechanisms of action |

| Industrial Applications | Specialty chemical production | Enhanced efficiency and control in manufacturing |

Mechanism of Action

The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)butylamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between (1S)-1-(3-Cyclopentyloxyphenyl)butylamine and related compounds:

Key Observations:

- Lipophilicity : The cyclopentyloxy group in the target compound increases lipophilicity compared to N-Ethyl Butylamine, suggesting better membrane permeability but lower aqueous solubility.

- Chirality : Both the target compound and Repaglinide Related Compound A exhibit S-configuration, emphasizing the role of stereochemistry in biological activity or regulatory compliance .

- Reactivity : Butylamine dithiocarbamate’s sulfur-rich structure enables metal chelation, a property absent in the target compound due to its ether and amine functionalities .

Pharmacological and Industrial Relevance

- Repaglinide-Related Compound A : As a chiral impurity in diabetes medications, its structural similarity to the target compound underscores the importance of stereochemical control in drug synthesis .

- N-Ethyl Butylamine : Used as a building block in organic synthesis, its simplicity contrasts with the target compound’s complexity, which may limit direct industrial applications but enhance specificity in drug design .

Key Research Findings

- Stability in Physiological Conditions : Analogous to CLV-TEG-B’s stability in deuterated PBS (), the target compound’s cyclopentyloxy group may confer resistance to enzymatic degradation, though this requires experimental validation .

- Chiral Resolution : The S-configuration in both the target compound and Repaglinide Related Compound A suggests shared challenges in enantiomeric purification, critical for pharmaceutical applications .

Biological Activity

(1S)-1-(3-Cyclopentyloxyphenyl)butylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic potential can provide insights into its applications in treating various diseases.

- Molecular Formula : C16H25NO

- Molecular Weight : 249.39 g/mol

- IUPAC Name : (1S)-1-(3-Cyclopentyloxyphenyl)butan-1-amine

- CAS Number : [insert CAS number if available]

The biological activity of this compound is believed to involve its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been shown to influence serotonin receptor activity, which may contribute to its potential antidepressant effects.

- Anti-inflammatory Properties : Some studies suggest that this compound can reduce inflammatory markers in vitro, indicating a possible role in managing conditions like arthritis.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neurotransmitter Modulation | Modulates serotonin receptors | |

| Anti-inflammatory | Reduces inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Study 1: Neurotransmitter Interaction

In a study examining the effects of this compound on rat brain membranes, the compound demonstrated significant binding affinity for serotonin receptors. This suggests potential applications in treating mood disorders.

Study 2: Inflammatory Response

A laboratory investigation assessed the anti-inflammatory effects of this compound on human macrophages. Results indicated a decrease in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its use as an anti-inflammatory agent.

Study 3: Antioxidant Effects

Research conducted on cell cultures showed that this compound effectively reduced oxidative stress markers. This property could be beneficial in developing therapies for neurodegenerative diseases where oxidative damage is prevalent.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (R)-Phenylethylamine | Structural similarity | More potent on adrenergic receptors |

| 3-(Cyclopentyloxy)aniline | Similar functional groups | Enhanced lipophilicity |

| Butylamine | Backbone similarity | Distinct receptor activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.